molecular formula C29H33NO5S B14945916 Diethyl 4-(4-methylphenyl)-5-oxo-2-propyl-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Diethyl 4-(4-methylphenyl)-5-oxo-2-propyl-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B14945916
M. Wt: 507.6 g/mol
InChI Key: JAWBIOILPSGLPP-UHFFFAOYSA-N
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Description

DIETHYL 4-(4-METHYLPHENYL)-5-OXO-2-PROPYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a thiophene ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 4-(4-METHYLPHENYL)-5-OXO-2-PROPYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. The process starts with the preparation of the quinoline core, followed by the introduction of the thiophene ring and other substituents. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 4-(4-METHYLPHENYL)-5-OXO-2-PROPYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: Various substituents on the compound can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

DIETHYL 4-(4-METHYLPHENYL)-5-OXO-2-PROPYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which DIETHYL 4-(4-METHYLPHENYL)-5-OXO-2-PROPYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    DIETHYL 4-(4-METHYLPHENYL)-5-OXO-2-PROPYL-7-(2-FURYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE: Similar structure but with a furan ring instead of a thiophene ring.

    DIETHYL 4-(4-METHYLPHENYL)-5-OXO-2-PROPYL-7-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in DIETHYL 4-(4-METHYLPHENYL)-5-OXO-2-PROPYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE imparts unique electronic and steric properties, making it distinct from similar compounds with different heterocyclic rings

Properties

Molecular Formula

C29H33NO5S

Molecular Weight

507.6 g/mol

IUPAC Name

diethyl 4-(4-methylphenyl)-5-oxo-2-propyl-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C29H33NO5S/c1-5-9-20-26(29(33)35-7-3)23(18-13-11-17(4)12-14-18)25-21(30-20)16-19(22-10-8-15-36-22)24(27(25)31)28(32)34-6-2/h8,10-15,19,23-24,30H,5-7,9,16H2,1-4H3

InChI Key

JAWBIOILPSGLPP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(C2=C(N1)CC(C(C2=O)C(=O)OCC)C3=CC=CS3)C4=CC=C(C=C4)C)C(=O)OCC

Origin of Product

United States

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